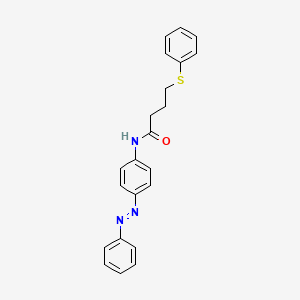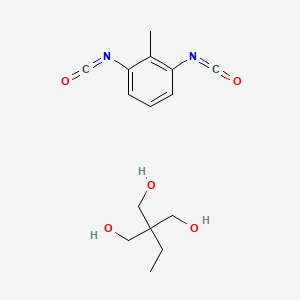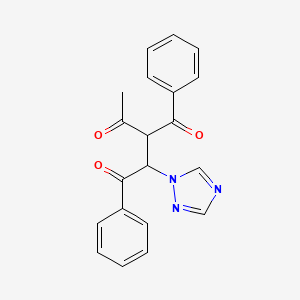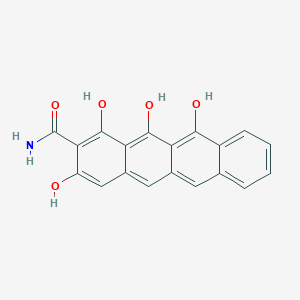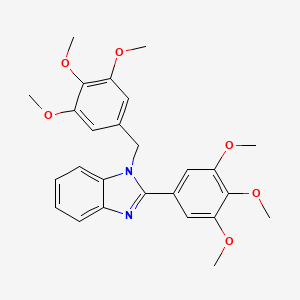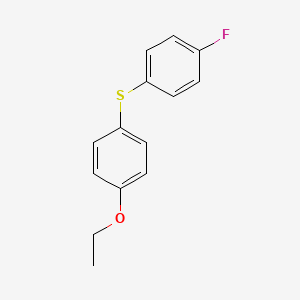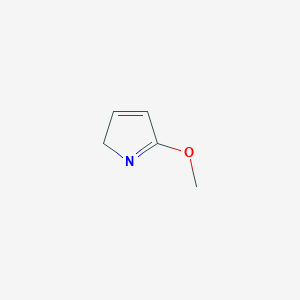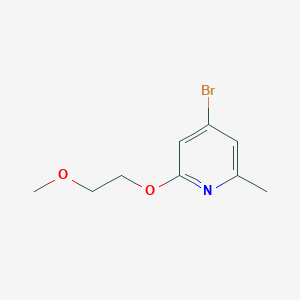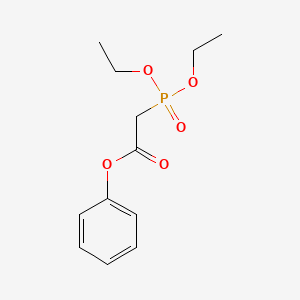![molecular formula C18H22O2 B14128360 3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol CAS No. 4276-69-1](/img/structure/B14128360.png)
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol is an organic compound known for its unique structure and properties. It is a phenolic compound with multiple methyl groups and hydroxyl functionalities, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol typically involves the reaction of 4-hydroxy-3,5-dimethylbenzyl chloride with 2,4,6-trimethylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced phenols.
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their fluidity and function. Pathways involved include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane: Known for its use in polymer production.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Used in the synthesis of high-performance plastics.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Similar structure but different functional groups
Uniqueness
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
4276-69-1 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol |
InChI |
InChI=1S/C18H22O2/c1-10-6-11(2)18(20)14(5)16(10)9-15-7-12(3)17(19)13(4)8-15/h6-8,19-20H,9H2,1-5H3 |
InChI Key |
QQMZOWIFAXAOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)C)O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


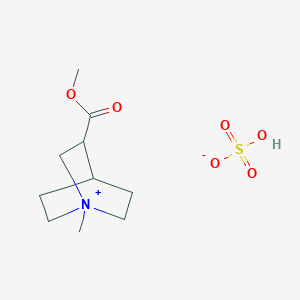
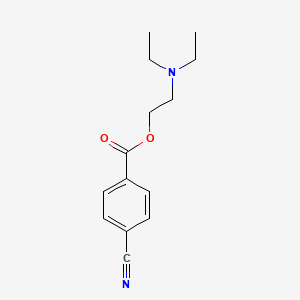
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)
